2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity, and a phenylacetamide moiety, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step often involves the cyclization of a hydrazine derivative with a phthalic anhydride or a similar compound to form the phthalazinone core.
Introduction of the Methyl Group: Methylation of the phthalazinone core can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the methylated phthalazinone with 3-(methylsulfanyl)aniline using an acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-21-18(23)15-9-4-3-8-14(15)16(20-21)11-17(22)19-12-6-5-7-13(10-12)24-2/h3-10H,11H2,1-2H3,(H,19,22) |
InChI Key |
FSIGSUPSKFRFSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.